Comparative AChE Inhibitory Potency: AChE-IN-21 vs. Donepezil
In a direct head-to-head comparison, AChE-IN-21 exhibits approximately 10-fold greater potency against acetylcholinesterase (AChE) compared to the clinically approved drug donepezil [1]. The IC50 value for AChE-IN-21 was determined to be 2.66 nM, whereas donepezil showed an IC50 of 26.4 nM under the same assay conditions [1].
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.66 nM |
| Comparator Or Baseline | Donepezil (26.4 nM) |
| Quantified Difference | 9.9-fold greater potency |
| Conditions | In vitro enzyme inhibition assay using Electrophorus electricus AChE |
Why This Matters
This quantifiable 10-fold potency advantage makes AChE-IN-21 a superior tool compound for investigating AChE-mediated pathways at lower concentrations, reducing potential off-target effects in mechanistic studies.
- [1] Luo L, et al. Design, synthesis and evaluation of phthalide alkyl tertiary amine derivatives as promising acetylcholinesterase inhibitors with high potency and selectivity against Alzheimer's disease. Bioorg Med Chem. 2020 Apr 15;28(8):115400. View Source
